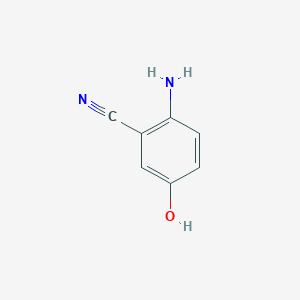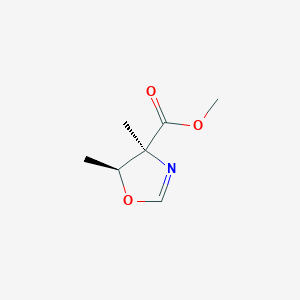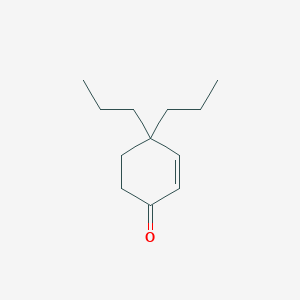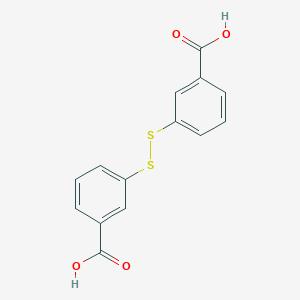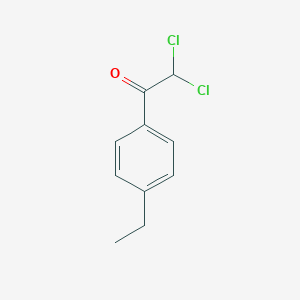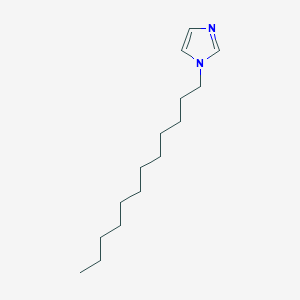
牛磺酸肌氨酸
描述
胍基乙基磺酸盐,也称为牛磺酰胺,是牛磺酸的结构类似物。它是一种有趣的化合物,因为它能够作为牛磺酸转运的竞争性抑制剂。 这种化合物以诱导显著的尿牛磺酸排泄而闻名,导致组织牛磺酸含量下降 .
科学研究应用
胍基乙基磺酸盐有几种科学研究应用:
化学: 它被用作研究牛磺酸转运和代谢的工具。
生物学: 该化合物用于研究牛磺酸在各种生物过程中的作用,包括渗透调节和突触可塑性。
医学: 胍基乙基磺酸盐用于研究牛磺酸缺乏及其对胎儿发育的影响。
作用机制
胍基乙基磺酸盐通过作为牛磺酸转运的竞争性抑制剂发挥作用。它模拟牛磺酸对长期突触强化的作用,并且可以在某些机制(例如那些与突触可塑性相关的机制)中取代牛磺酸的功能。 该化合物降低了细胞外牛磺酸水平,并影响了响应特定刺激释放的牛磺酸量 .
类似化合物:
牛磺酰胺: 胍基乙基磺酸盐的另一个名称,突出了其与牛磺酸的结构相似性。
氨基牛磺酸: 一种具有类似性质和功能的化合物。
胍基乙烷磺酸盐: 通常与胍基乙基磺酸盐互换使用.
独特性: 胍基乙基磺酸盐因其作为牛磺酸转运抑制剂的特定作用及其诱导生物系统中牛磺酸缺乏的能力而独一无二。 这使其成为研究牛磺酸代谢及其生理作用的宝贵工具 .
生化分析
Biochemical Properties
Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Taurocyamine Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between taurocyamine and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .
Cellular Effects
Taurocyamine influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, taurocyamine is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .
Molecular Mechanism
Taurocyamine exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Taurocyamine is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .
Transport and Distribution
The transport and distribution of taurocyamine within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
准备方法
合成路线和反应条件: 胍基乙基磺酸盐可以通过乙二胺与甲基甲磺酸酯反应合成。 反应通常需要控制温度和pH,以确保获得所需的产物 .
工业生产方法: 胍基乙基磺酸盐的工业生产涉及类似的合成路线,但规模更大。该过程需要精确控制反应条件以保持产品纯度和收率。 该化合物通常以固体形式生产,并储存在特定条件下以防止降解 .
化学反应分析
反应类型: 胍基乙基磺酸盐会发生多种化学反应,包括:
氧化: 它可以在特定条件下被氧化形成不同的磺酸盐衍生物。
还原: 还原反应可以改变胍基,导致不同的胺衍生物。
取代: 磺酸基可以在适当条件下被其他官能团取代.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
相似化合物的比较
Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.
Amidino taurine: A compound with similar properties and functions.
Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.
Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .
属性
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


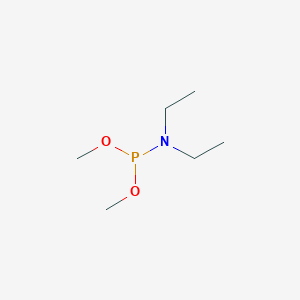
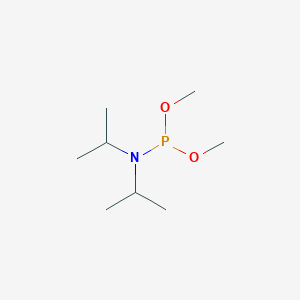
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)

